molecular formula C19H24ClN3O3S B2691141 3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049393-49-8

3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2691141
CAS No.: 1049393-49-8
M. Wt: 409.93
InChI Key: FTOGDXVVSMHSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide” is a compound that contains a piperazine moiety . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives, like the compound , has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Neuropharmacological Applications

  • Cognitive Enhancement and Potential Therapeutic Utility : Research has explored the role of certain benzenesulfonamide derivatives as potent and selective antagonists with cognitive enhancing properties. One study highlighted a compound with high affinity for human recombinant 5-HT6 receptors, demonstrating cognitive enhancement in aged rats through potential cholinergic function enhancements. This suggests potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Herbicide Metabolism

  • Selective Herbicidal Action : Studies on compounds structurally related to the queried chemical have shown mechanisms underlying the selectivity of certain herbicides for cereals, based on the ability of crop plants to metabolize the herbicide into inactive products. This metabolism involves hydroxylation followed by conjugation with a carbohydrate moiety, demonstrating the biological basis for herbicide selectivity in agriculture (Sweetser et al., 1982).

Enzyme Inhibition and Anticancer Potential

  • Carbonic Anhydrase Inhibition : Research on benzenesulfonamide derivatives has also focused on their inhibitory action on human carbonic anhydrase isoforms. These inhibitors are explored for their therapeutic potential in managing conditions like glaucoma, epilepsy, obesity, and cancer. Specific studies have shown compounds with potent inhibitory action against carbonic anhydrase II and VII isoforms, indicating their relevance in epileptogenesis and potential as anticonvulsant agents (Mishra et al., 2017).

Antimicrobial Activity

  • Antimicrobial and Antifungal Properties : Some novel benzenesulfonamide compounds have been investigated for their antimicrobial properties against various bacteria and fungi strains. The research indicates modest to significant activity, suggesting the potential for developing new antimicrobial agents based on benzenesulfonamide derivatives (Patel et al., 2011).

Properties

IUPAC Name

3-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3S/c1-26-19-8-3-2-7-18(19)23-13-11-22(12-14-23)10-9-21-27(24,25)17-6-4-5-16(20)15-17/h2-8,15,21H,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOGDXVVSMHSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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